molecular formula C22H20N4O3S3 B3010432 N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040651-95-3

N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B3010432
CAS No.: 1040651-95-3
M. Wt: 484.61
InChI Key: MXJXFFJWTSCWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C29H29N3O5C_{29}H_{29}N_{3}O_{5}, with a molecular weight of 499.6 g/mol. Its structure includes a thiazolo-pyrimidine core which is known for various biological activities. The presence of the thioacetamide group contributes to its reactivity and potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds derived from thiazolo-pyrimidine derivatives. For instance:

  • Study Findings : A series of tetrahydrothiazolo derivatives were evaluated for their antibacterial activities against various Gram-positive and Gram-negative bacteria. Compounds showed effectiveness comparable to or exceeding that of standard antibiotics like ampicillin and streptomycin .
  • Mechanism of Action : The antimicrobial activity is thought to be linked to the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic pathways. Molecular docking studies indicated that these compounds could effectively bind to the active sites of target enzymes, disrupting their function .
Bacterial Species Minimum Inhibitory Concentration (MIC) Comparison to Standard Antibiotics
Staphylococcus aureus0.5 - 1 µg/mLMore potent than ampicillin
Escherichia coli1 - 2 µg/mLComparable to streptomycin
Enterobacter cloacae0.25 - 0.5 µg/mLEquivalent efficacy

Anticancer Activity

The anticancer potential of compounds similar to this compound has been investigated extensively:

  • Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and lung cancer (A549) cells. For example, one study reported an IC50 value of 1.72 µg/mL for a related compound against MCF-7 cells, indicating strong anticancer activity compared to the reference drug 5-fluorouracil .
  • Mechanisms : The mechanisms underlying the anticancer effects include induction of apoptosis and cell cycle arrest at specific phases. Docking studies have shown that these compounds can interact with critical proteins involved in cancer cell proliferation and survival pathways .
Cancer Cell Line IC50 Value (µg/mL) Reference Drug IC50 (µg/mL)
MCF-71.724.8
A5492.56.0

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation into a series of thiazolo-pyrimidine derivatives revealed that several compounds demonstrated broad-spectrum antimicrobial activity against both bacterial and fungal strains. The study utilized well diffusion methods and confirmed that these compounds outperformed traditional antifungal agents like ketoconazole .
  • Anticancer Activity Study : Another study focused on the cytotoxic effects of thiazolo derivatives on breast cancer cells found that specific modifications in the chemical structure enhanced their potency significantly. The findings suggested that further structural optimization could lead to more effective anticancer agents .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-12-6-4-7-13(2)17(12)23-16(27)11-31-21-24-19-18(20(28)25-21)32-22(30)26(19)14-8-5-9-15(10-14)29-3/h4-10H,11H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJXFFJWTSCWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.